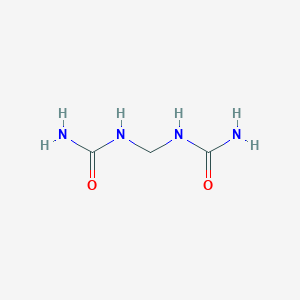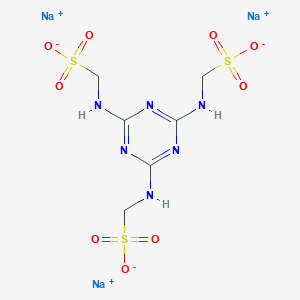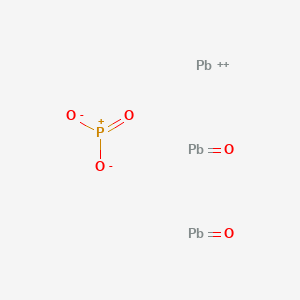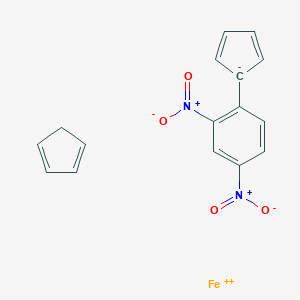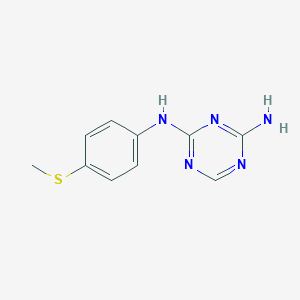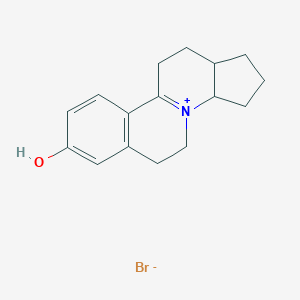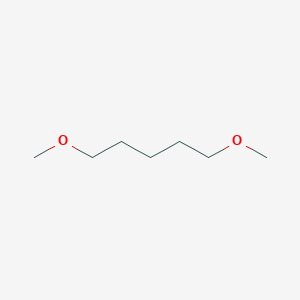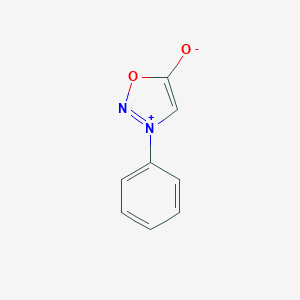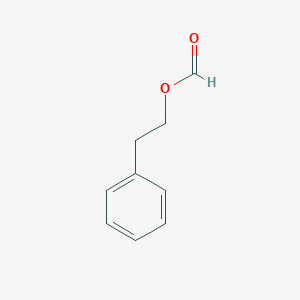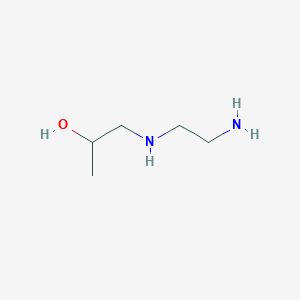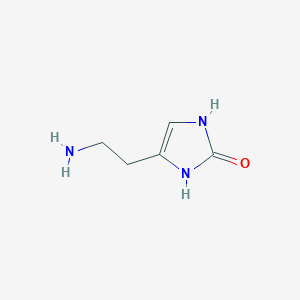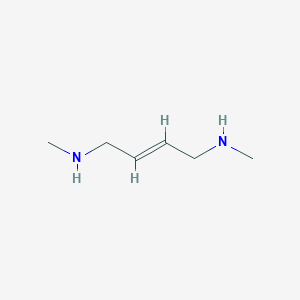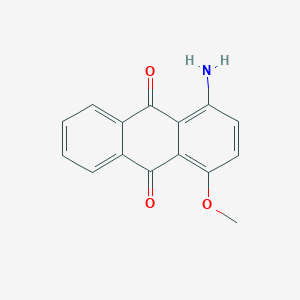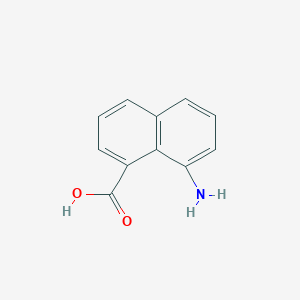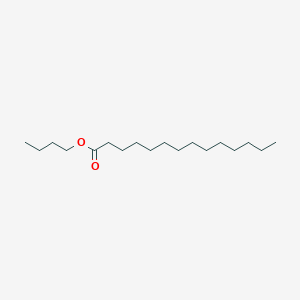
Butylmyristat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Butyl myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Wirkmechanismus
Target of Action
Butyl myristate is a fatty acid ester derived from butyl alcohol and myristic acid . It is widely used in cosmetic formulations due to its emollient and moisturizing properties . .
Mode of Action
Butyl myristate, like other esters, may interact with biological membranes, altering their fluidity and permeability. It can also be hydrolyzed into butyl alcohol and myristic acid . These breakdown products can then interact with various cellular targets. For instance, myristic acid, a fatty acid, can be incorporated into cellular lipids and proteins, influencing their function and localization.
Result of Action
The primary result of butyl myristate’s action is its emollient and moisturizing effect when applied topically . This is due to its ability to form a film on the skin surface, reducing water loss and helping to keep the skin hydrated. Additionally, the breakdown products of butyl myristate, butyl alcohol and myristic acid, can have various effects depending on their specific targets and the pathways they influence.
Biochemische Analyse
Biochemical Properties
Butyl myristate, like other esters, can undergo hydrolysis in vivo to form butyl alcohol and myristic acid . Myristic acid is a 14-carbon saturated fatty acid that can be attached to the N-terminal glycine of a subset of eukaryotic proteins in a process called N-myristoylation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .
Cellular Effects
The process of N-myristoylation plays a significant role in cellular signaling pathways, influencing cell function . It is involved in various biological functions, including signal transduction, cellular localization, and oncogenesis . For instance, N-myristoylation is involved in host defense against microbial and viral infections .
Molecular Mechanism
The molecular mechanism of action of butyl myristate is primarily through its hydrolysis products. The myristic acid produced can undergo N-myristoylation, where it is attached to the N-terminal glycine of target proteins . This modification typically promotes membrane binding that is essential for proper protein localization or biological function . It plays a crucial role in signal transduction, protein stability, and the localization of proteins to membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, butyl myristate, like other esters, can be readily hydrolyzed to form butyl alcohol and myristic acid This process can influence the temporal effects of butyl myristate on cellular function
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of butyl myristate in animal models. It has been reported that butyl myristate was non-toxic and non-irritating to rabbits at a dose of 2 g/kg .
Metabolic Pathways
Butyl myristate is metabolized through hydrolysis to form butyl alcohol and myristic acid . Myristic acid can then be involved in the process of N-myristoylation, a key metabolic pathway in eukaryotes .
Subcellular Localization
Proteins that undergo N-myristoylation, a process that involves the myristic acid derived from butyl myristate, are often localized to the cell membrane . This is due to the myristoyl group promoting membrane binding, which is essential for proper protein localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl myristate is synthesized through the esterification of myristic acid with butyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Myristic Acid+Butyl Alcohol→Butyl Myristate+Water
Industrial Production Methods: Commercially, butyl myristate is produced by the esterification of myristic acid, which is obtained from the saponification and fractionation of animal or vegetable fats and oils . The isolated myristic acid is then hydrogenated to produce the saturated fatty acid, which is subsequently esterified with butyl alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl myristate undergoes several types of chemical reactions, including:
Hydrolysis: Butyl myristate can be hydrolyzed to produce myristic acid and butyl alcohol. This reaction can be catalyzed by acids or bases.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Myristic acid and butyl alcohol.
Transesterification: A new ester and butyl alcohol.
Vergleich Mit ähnlichen Verbindungen
Butyl myristate is similar to other myristate esters, such as:
- Isopropyl myristate
- Ethyl myristate
- Methyl myristate
- Decyl myristate
Uniqueness: Butyl myristate is unique in its balance of emollient properties and low viscosity, making it particularly suitable for use in cosmetic formulations. Compared to isopropyl myristate, which is also a common emollient, butyl myristate has a slightly higher molecular weight and different solubility characteristics, which can influence its performance in various applications .
Eigenschaften
IUPAC Name |
butyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-18(19)20-17-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZIUXMHRHVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038716 | |
| Record name | Butyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetradecanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
110-36-1 | |
| Record name | Butyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL MYRISTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O061W4C37H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological properties of Butyl Myristate?
A1: Butyl Myristate exhibits low toxicity. Studies have shown that the LD50 (lethal dose, 50%) of Butyl Myristate is greater than 8 g/kg in rats, indicating low acute oral toxicity []. Additionally, it has been found to be only moderately irritating to the skin and not a skin sensitizer in animal tests []. No evidence of eye irritation was observed in these studies [].
Q2: How is Butyl Myristate metabolized in the body?
A2: As an aliphatic ester, Butyl Myristate is readily hydrolyzed in vivo into butyl alcohol and myristic acid []. These byproducts are further metabolized through normal physiological pathways.
Q3: What is the primary application of Butyl Myristate in consumer products?
A3: Butyl Myristate is commonly used as an ingredient in cosmetic formulations []. Due to its emollient properties, it can be found in various products at concentrations up to 50% [].
Q4: Has Butyl Myristate been identified in any plant extracts?
A4: Yes, Butyl Myristate has been identified as a constituent of the rhizome extract of Imperata cylindrica through GC-MS analysis []. The presence of this compound, along with others like benzyl benzoate and hexadecanoic acid, is thought to contribute to the extract's inhibitory effects on certain microorganisms [].
Q5: Are there any known medicinal applications of Butyl Myristate?
A5: While not a direct medicinal agent, Butyl Myristate is a component in a patented medicinal agent formulation for treating warts [, ]. This formulation combines Butyl Myristate with catechins, specifically a mixture of (-)-epicatechin, (-)-epicatechin gallate, (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-gallocatechin, and (-)-gallocatechin gallate [, ]. The interaction of these compounds results in enhanced effectiveness against warts compared to individual components [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


